![molecular formula C14H14ClNO2 B7494763 N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide, also known as CMF or Furanyl fentanyl, is a synthetic opioid analgesic drug. It is a potent agonist of the μ-opioid receptor and has been used in scientific research for its analgesic properties. The purpose of
Mecanismo De Acción
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide acts as a μ-opioid receptor agonist, which leads to the activation of the G protein-coupled receptor signaling pathway. This results in the inhibition of neurotransmitter release and the reduction of pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide are similar to other opioids. It produces analgesia, sedation, and respiratory depression. N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide also has the potential to produce addiction and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide in lab experiments is its high potency, which allows for the use of smaller doses. This reduces the amount of drug needed and minimizes the potential for side effects. However, one limitation is the potential for addiction and dependence, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide. One area of interest is the development of safer and more effective opioid analgesics. Another area of research is the investigation of the role of the μ-opioid receptor in addiction and dependence. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide could lead to a better understanding of its effects and potential uses.
Conclusion:
In conclusion, N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide is a synthetic opioid analgesic that has been used in scientific research for its potent analgesic properties. Its mechanism of action involves the activation of the μ-opioid receptor, which leads to the inhibition of neurotransmitter release and the reduction of pain sensation. While N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide has advantages for lab experiments, it also has limitations due to its potential for addiction and dependence. Future research on N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide could lead to the development of safer and more effective opioid analgesics, as well as a better understanding of its effects and potential uses.
Métodos De Síntesis
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide involves the reaction of 4-chlorobenzyl chloride with N-methylfuran-2-carboxamide in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product is determined through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide has been used in scientific research as an analgesic agent. It has been shown to be more potent than morphine in animal models of pain. N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide has also been used in studies investigating the role of the μ-opioid receptor in pain modulation.
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10(11-5-7-12(15)8-6-11)16(2)14(17)13-4-3-9-18-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDICBZPFTUJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

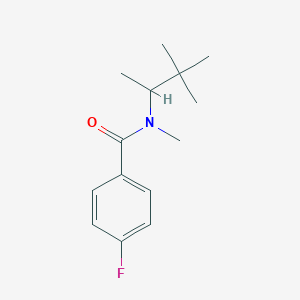
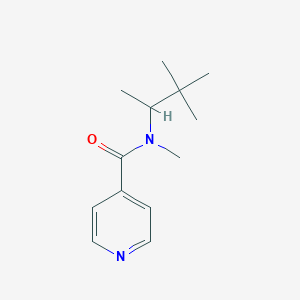
![(4-chloropyridin-2-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7494701.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
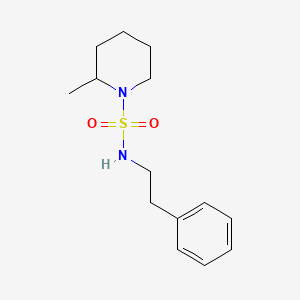
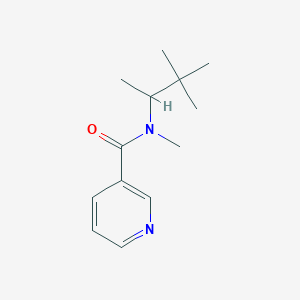
![2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)


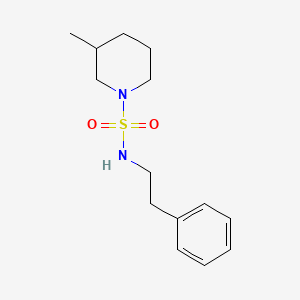
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)